(5-Chlorobenzo[D]isothiazol-3-YL)methanamine
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Overview
Description
(5-chloro-1,2-benzothiazol-3-yl)methanamine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a methanamine group at the 3rd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1,2-benzothiazol-3-yl)methanamine typically involves the reaction of 2-aminothiophenol with chloroacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The final product is obtained by introducing the methanamine group at the 3rd position .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediates, cyclization reactions, and functional group modifications. These methods are optimized for large-scale production and may involve the use of catalysts, high temperatures, and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1,2-benzothiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(5-chloro-1,2-benzothiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, anti-inflammatory drugs, and enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and rubber accelerators
Mechanism of Action
The mechanism of action of (5-chloro-1,2-benzothiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-benzothiazol-5-yl)methanamine
- 5-Benzyl-1,3,4-oxadiazol-2-yl)methanamine
- 1-(3-Methylisoxazol-5-yl)methanamine
Uniqueness
(5-chloro-1,2-benzothiazol-3-yl)methanamine is unique due to the presence of the chlorine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its antimicrobial and anticancer properties compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C8H7ClN2S |
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Molecular Weight |
198.67 g/mol |
IUPAC Name |
(5-chloro-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2 |
InChI Key |
XVGAOHPRNCVUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NS2)CN |
Origin of Product |
United States |
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